molecular formula C9H12N2 B067128 N1-Cyclopropylbenzene-1,4-diamine CAS No. 170693-31-9

N1-Cyclopropylbenzene-1,4-diamine

Cat. No.: B067128
CAS No.: 170693-31-9
M. Wt: 148.2 g/mol
InChI Key: WDLOEDQOXWKFHS-UHFFFAOYSA-N
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Description

N1-Cyclopropylbenzene-1,4-diamine is an organic compound with the molecular formula C9H12N2 It is a derivative of benzene, where two amino groups are attached to the benzene ring at the 1 and 4 positions, and a cyclopropyl group is attached to the nitrogen atom at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopropylbenzene-1,4-diamine typically involves the cyclopropylation of benzene-1,4-diamine. One common method is the reaction of benzene-1,4-diamine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopropylbenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of N1-cyclopropyl-4-nitrobenzene-1-amine.

    Reduction: Formation of this compound.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

N1-Cyclopropylbenzene-1,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-Cyclopropylbenzene-1,4-diamine involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    N1-Cyclopropylbenzene-1,3-diamine: Similar structure but with amino groups at the 1 and 3 positions.

    p-Phenylenediamine: Lacks the cyclopropyl group and has amino groups at the 1 and 4 positions.

Uniqueness

N1-Cyclopropylbenzene-1,4-diamine is unique due to the presence of the cyclopropyl group, which can significantly alter its chemical and biological properties compared to other benzene diamines.

Biological Activity

N1-Cyclopropylbenzene-1,4-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, also known as cyclopropylbenzene-1,4-diamine, has a unique cyclopropyl group attached to a benzene ring with two amine functionalities at the 1 and 4 positions. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific protein-protein interactions. Notably, it has been studied for its ability to inhibit the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2), which is crucial for cellular defense against oxidative stress. By disrupting this interaction, the compound can lead to increased levels of Nrf2 in the nucleus, promoting the expression of cytoprotective genes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Effects : The compound enhances the cellular antioxidant response by stabilizing Nrf2, which in turn activates genes involved in detoxification and antioxidant defense mechanisms.
  • Neuroprotective Properties : Studies have shown that this compound can protect neuronal cells from oxidative damage in models of neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound has been implicated in reducing inflammation through its action on various inflammatory pathways.

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

  • Neuroprotection in Ischemic Stroke Models :
    • A study demonstrated that treatment with this compound reduced neuronal death and improved functional recovery in animal models of ischemic stroke by enhancing Nrf2 activity .
  • Inhibition of Necroptosis :
    • Research indicated that this compound could inhibit necroptosis—a form of programmed cell death associated with inflammation—suggesting potential therapeutic applications in inflammatory diseases .
  • Cancer Cell Studies :
    • In vitro studies showed that this compound could induce apoptosis in various cancer cell lines by modulating oxidative stress pathways .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntioxidantIncreases Nrf2 levels; enhances antioxidant genes ,
NeuroprotectionReduces neuronal death in ischemic conditions
Anti-inflammatoryInhibits necroptosis; reduces inflammation
Apoptosis InductionInduces cell death in cancer cells

Properties

IUPAC Name

4-N-cyclopropylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLOEDQOXWKFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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